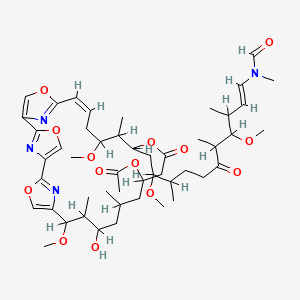
Kabiramide E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kabiramide E is a macrolide compound derived from marine sponges. It belongs to a class of natural products known for their complex structures and potent biological activities. This compound is particularly noted for its ability to bind to actin, a protein that plays a crucial role in the cytoskeleton of eukaryotic cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Kabiramide E involves multiple steps, including the formation of key fragments and their subsequent coupling. One approach involves the stereoselective synthesis of the C1-C11 and C12-C34 fragments, followed by their convergent assembly . Key steps include cross-metathesis and enzymatic desymmetrization to control stereochemistry.
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure. Current methods rely on advanced organic synthesis techniques, and there is ongoing research to develop more efficient and scalable production methods .
化学反应分析
Types of Reactions: Kabiramide E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or thiols .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
科学研究应用
Kabiramide E has a wide range of scientific research applications:
作用机制
Kabiramide E exerts its effects by binding to actin, a protein that is essential for various cellular functions such as shape, motility, and division. The binding of this compound to actin disrupts the polymerization of actin filaments, leading to the depolymerization of the cytoskeleton . This disruption affects cell motility and can result in cellular death, making this compound a potent cytotoxic agent .
相似化合物的比较
Kabiramide E is part of a larger family of macrolide compounds that target actin. Similar compounds include:
Kabiramide C: Shares a similar structure and mechanism of action but differs in its binding affinity and biological activity.
Jaspisamide A: Another macrolide that binds to actin and disrupts its polymerization.
Ulapualide A: Known for its potent cytotoxicity and ability to bind to actin.
This compound is unique due to its specific structural features and its potent ability to disrupt actin polymerization, making it a valuable compound for scientific research and potential therapeutic applications .
属性
CAS 编号 |
101550-96-3 |
|---|---|
分子式 |
C49H72N4O14 |
分子量 |
941.1 g/mol |
IUPAC 名称 |
[(24Z)-20-[(E)-11-[formyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-12-hydroxy-10,22-dimethoxy-11,14,21-trimethyl-18-oxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-16-yl] acetate |
InChI |
InChI=1S/C49H72N4O14/c1-28-20-35(66-34(7)55)22-45(58)67-43(23-42(60-10)29(2)16-17-39(56)31(4)46(61-11)30(3)18-19-53(8)27-54)33(6)41(59-9)14-13-15-44-50-37(25-63-44)48-52-38(26-65-48)49-51-36(24-64-49)47(62-12)32(5)40(57)21-28/h13,15,18-19,24-33,35,40-43,46-47,57H,14,16-17,20-23H2,1-12H3/b15-13-,19-18+ |
InChI 键 |
PLHRHWSJGUIBFI-ZMFCQMLNSA-N |
手性 SMILES |
CC1CC(CC(=O)OC(C(C(C/C=C\C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(C1)O)C)OC)OC)C)CC(C(C)CCC(=O)C(C)C(C(C)/C=C/N(C)C=O)OC)OC)OC(=O)C |
规范 SMILES |
CC1CC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(C1)O)C)OC)OC)C)CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)OC)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


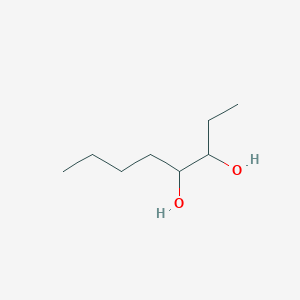
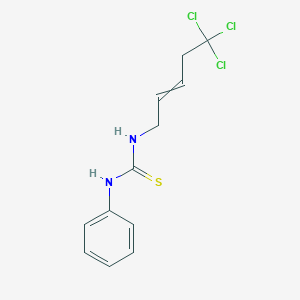
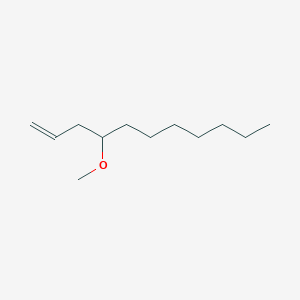
![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)
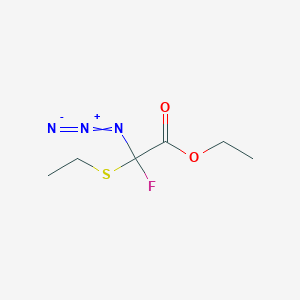
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340553.png)
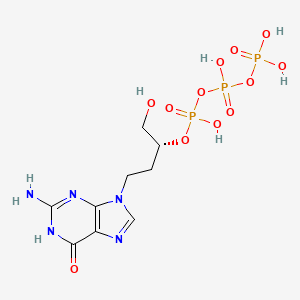

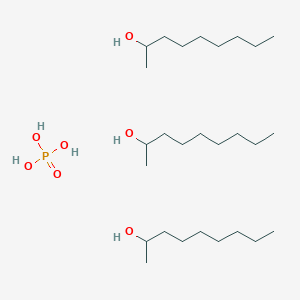
![2-[(2-Nitrophenyl)selanyl]decan-1-OL](/img/structure/B14340585.png)
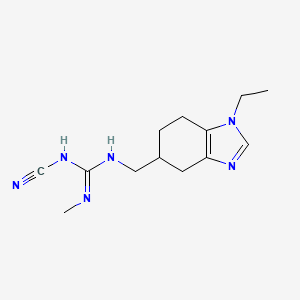
![Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride](/img/structure/B14340595.png)
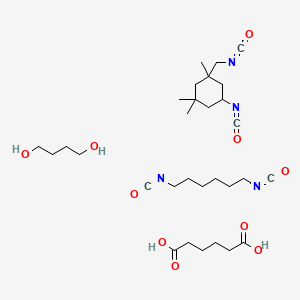
![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)
